6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine
Description
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine (CAS: 1039334-92-3) is a pyridine derivative featuring an amine group at the 3-position and a bulky 2-methylbutan-2-yloxy substituent at the 6-position. Its synthesis typically involves nucleophilic substitution or hydrogenation reactions, as inferred from analogous procedures in the evidence (e.g., hydrogenation in ).
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-10(2,3)13-9-6-5-8(11)7-12-9/h5-7H,4,11H2,1-3H3 |
InChI Key |
LXVVJRWTWAKUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methylbutan-2-ol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(2-Methylbutan-2-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 6-position substituent critically influences molecular properties. Key analogs and their substituent effects are summarized below:
Notes:
- Lipophilicity : Branched alkyl and cycloalkyl groups (e.g., 2-methylbutan-2-yl, cyclopentyl) increase logP compared to aromatic or polar substituents.
- Metabolic Stability: Bulky substituents (e.g., 2-methylbutan-2-yl) may slow cytochrome P450-mediated oxidation, while fluorine atoms (e.g., 2-fluorophenoxy) reduce susceptibility to enzymatic degradation.
- Solubility : Aromatic heterocycles (e.g., methylpyridinyloxy) enhance water solubility due to polarizable π-systems.
Biological Activity
The compound 6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine features a pyridine ring substituted with an ether group derived from 2-methylbutan-2-ol. Its molecular formula is CHNO, with a molecular weight of approximately 195.27 g/mol. The unique arrangement of functional groups allows for diverse chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.
Biological Activity Overview
Research indicates that pyridine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to 6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Anti-inflammatory Effects : Pyridine derivatives often demonstrate the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases such as CDKs and PI3K, which are crucial in cancer progression. For instance, studies indicate that certain pyridine derivatives could effectively inhibit CDK1 and CDK2 with IC50 values in the low micromolar range.
- Modulation of Enzyme Activity : The compound may act as a modulator of enzymes involved in inflammatory responses, potentially reducing the production of inflammatory mediators like TNF-alpha and IL-6.
- Interaction with Receptors : The presence of the pyridine ring allows for interaction with various receptors, including those involved in neurotransmission and inflammation.
Anticancer Studies
A study investigating similar pyridine derivatives revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The IC50 values ranged from 0.1 to 1 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.5 |
| HCT116 (Colorectal) | 0.8 |
| HL60 (Leukemia) | 0.6 |
These findings suggest that 6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyridine derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
